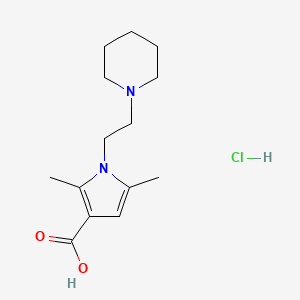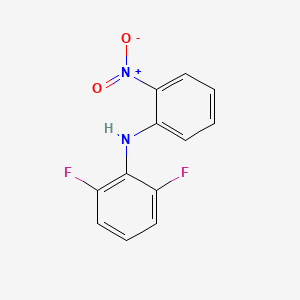
FMOC-DL-4-tert-butyl-PHE
Vue d'ensemble
Description
FMOC-DL-4-tert-butyl-PHE, also known as 4-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular weight of 443.54 g/mol and is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-DL-4-tert-butyl-PHE typically involves the protection of the amino group of phenylalanine with the FMOC group. This is achieved by reacting phenylalanine with FMOC chloride in the presence of a base such as sodium bicarbonate. The tert-butyl group is introduced to the phenyl ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
FMOC-DL-4-tert-butyl-PHE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to remove the FMOC protecting group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The FMOC group can be removed using piperidine or other secondary amines.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
The major products formed from these reactions include deprotected phenylalanine derivatives, oxidized phenylalanine products, and substituted phenylalanine compounds .
Applications De Recherche Scientifique
FMOC-DL-4-tert-butyl-PHE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of FMOC-DL-4-tert-butyl-PHE involves the protection of the amino group during peptide synthesis. The FMOC group is stable under basic conditions but can be selectively removed using secondary amines such as piperidine. This allows for the stepwise assembly of peptide chains on a solid support. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
FMOC-L-phenylalanine: Similar to FMOC-DL-4-tert-butyl-PHE but lacks the tert-butyl group.
FMOC-DL-phenylalanine: A racemic mixture of FMOC-protected phenylalanine without the tert-butyl group.
FMOC-L-aspartic acid 4-tert-butyl ester: Contains a tert-butyl ester group instead of a tert-butyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the FMOC protecting group and the tert-butyl group. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis. The tert-butyl group also offers steric protection, which can be advantageous in certain synthetic applications .
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)





![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)



